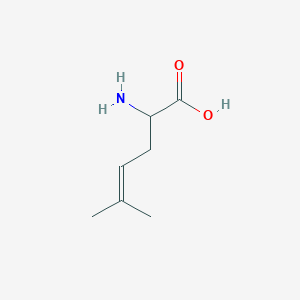
(S)-2-Amino-5-methylhex-4-enoic acid
Descripción general
Descripción
Synthesis Analysis
The asymmetric synthesis of (S)-2-Amino-5-methylhex-4-enoic acid derivatives has been achieved through several methods. One notable approach includes the synthesis of 4-aminohex-5-enoic acid, a potent inhibitor of 4-aminobutyrate-2-oxoglutarate aminotransferase, with excellent enantioselectivity from L-glutamic acid, illustrating the use of novel protecting groups and key intermediate manipulations (Kwon, Keusenkothen, & Smith, 1992). Another pathway involves the enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation, highlighting the importance of catalyst selection and reaction conditions for achieving high enantiomeric excess and overall yield (Burk et al., 2003).
Molecular Structure Analysis
The molecular structure of (S)-2-Amino-5-methylhex-4-enoic acid derivatives has been extensively studied, with research focusing on the stereoselective synthesis of its stereoisomers. Investigations into the molecular structures and geometries of related compounds have been optimized using various techniques, including density functional theory (DFT) methods, to understand the compound's conformation and reactivity (Herdeis & Lütsch, 1993).
Chemical Reactions and Properties
(S)-2-Amino-5-methylhex-4-enoic acid and its analogs participate in a range of chemical reactions, demonstrating diverse chemical properties. For example, the photoisomerizations of related compounds have been examined, showing rapid cis/trans isomerization and conversion to cyclic structures, which are influenced by charge localization during photoisomerization (Childs et al., 1983).
Physical Properties Analysis
The physical properties of (S)-2-Amino-5-methylhex-4-enoic acid and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for its application in synthesis and material science. Studies focusing on the preparation and characterization of molecular crystals based on related compounds have contributed to understanding the stability and luminescent properties of these materials (Zhestkij et al., 2021).
Chemical Properties Analysis
The chemical properties of (S)-2-Amino-5-methylhex-4-enoic acid, including reactivity, stability, and interactions with various reagents, are essential for its application in chemical synthesis and biological systems. Research into enzyme-activated irreversible inhibitors has highlighted the compound's selectivity and mechanism of action, providing insights into its chemical behavior and potential therapeutic applications (Jung & Seiler, 1978).
Aplicaciones Científicas De Investigación
Influence on Enzyme Activity in Plants : This compound is an analogue of phenylalanine and may influence the activity of phenylalanyl-sRNA synthetase enzymes in plant species like Aesculus (Fowden, 1968).
Inhibitor of GABA-T : It acts as a potent inhibitor of 4-aminobutyrate-2-oxoglutarate aminotransferase (GABA-T) with excellent enantioselectivity (Kwon, Keusenkothen, & Smith, 1992).
Catalytic Inhibition in Mammalian Brain : This amino acid is a selective inhibitor of rat brain 4-aminobutyrate aminotransferase, leading to an irreversible loss of enzymatic activity (Lippert, Metcalf, Jung, & Casara, 1977).
Effect on Cytokinin Activity : In bioassays, this acid has shown to inhibit growth, especially in its unesterified carboxylic acid form (Letham & Young, 1971).
Occurrence in Natural Sources : It has been isolated from natural sources such as a New Guinea Boletus, along with other amino acids and steroids (Gellert, Halpern, & Rudzats, 1973).
Enantioselective Synthesis : Enzyme-catalyzed processes have been developed for the enantioselective synthesis of related unsaturated β-hydroxy acids (Macritchie, Silcock, & Willis, 1997).
Synthesis in Scientific Research : A developed method allows for the preparation of N-protected (2E)-5-amino-5-methylhex-2-enoic acids for use in scientific research applications (Jessen, Selvig, & Valsborg, 2001).
Inhibition of Ornithine Aminotransferase : Compounds like 4-aminohex-5-ynoic acid, related to (S)-2-amino-5-methylhex-4-enoic acid, inhibit ornithine aminotransferase in the brain and liver, impacting ornithine degradation (Jung & Seiler, 1978).
Biosynthesis from Isoleucine : Isoleucine has been identified as an effective precursor for the biosynthesis of this amino acid in Aesculus californica (Fowden & Mazelis, 1971).
Role in Pyrophosphate Exchange : It is involved in pyrophosphate exchange reactions catalyzed by phenylalanyl-tRNA synthetases in certain Aesculus species (Anderson & Fowden, 1970).
Metabolism in Pharmaceutical Applications : The metabolism of related compounds, such as arylhexenoic acids, is significant in the context of pharmaceuticals like indomethacin for providing sustained analgesia (Gillard & Belanger, 1987).
Safety And Hazards
- Toxicity : (S)-AMHEA is generally considered low-toxicity . However, specific safety data should be consulted.
- Handling Precautions : Standard laboratory precautions apply during handling and synthesis.
Direcciones Futuras
Research on (S)-AMHEA continues to evolve:
- Biomedical Applications : Investigate its potential as a therapeutic agent or precursor.
- Enzymatic Approaches : Explore novel enzymatic routes for efficient synthesis.
- Structural Studies : Understand its interactions with proteins and receptors.
Remember that this analysis provides a starting point, and further exploration of the literature is essential for a comprehensive understanding of (S)-AMHEA’s properties and applications1.
Propiedades
IUPAC Name |
(2S)-2-amino-5-methylhex-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(2)3-4-6(8)7(9)10/h3,6H,4,8H2,1-2H3,(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRARHOAIGIRUNR-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C(=O)O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@@H](C(=O)O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-5-methylhex-4-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-N-(5,8,13,14-tetrahydro-5,8,14-trioxonaphth[2,3-c]acridin-6-yl)benzamide](/img/structure/B11589.png)
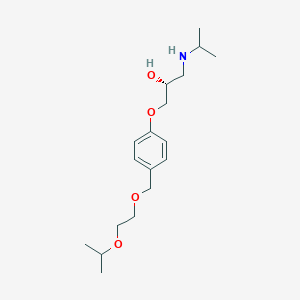
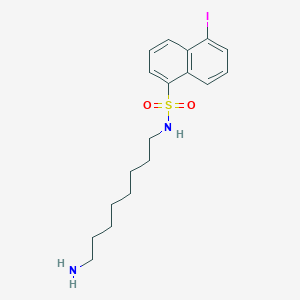
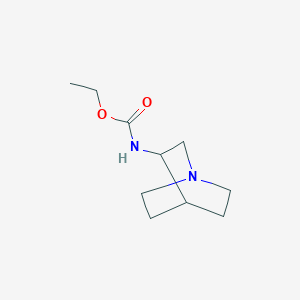
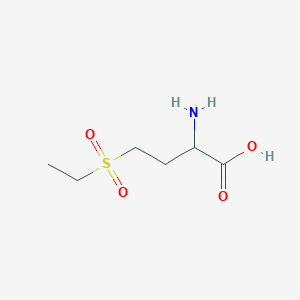
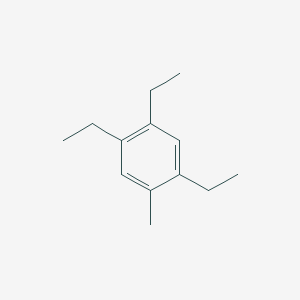
![Benzo[d]thiazol-6-ylmethanol](/img/structure/B11606.png)

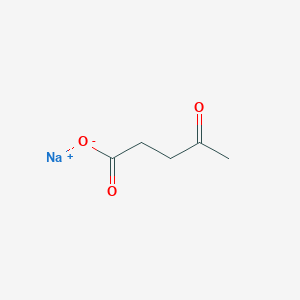
![1-[4-[(Z)-Prop-1-enyl]cyclohex-3-en-1-yl]ethanone](/img/structure/B11611.png)
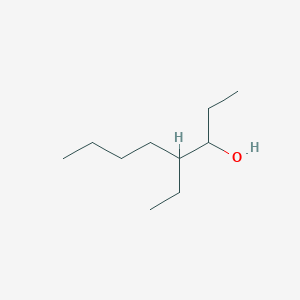
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]-](/img/structure/B11617.png)
![3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide](/img/structure/B11618.png)
